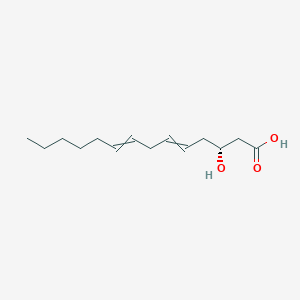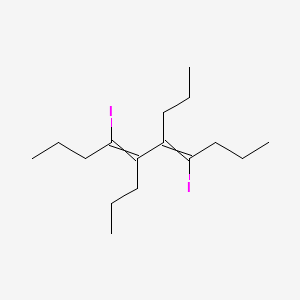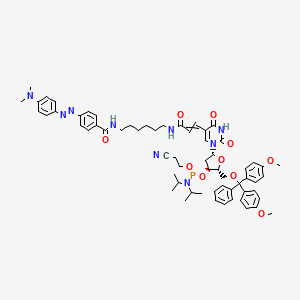
Dabcyl-DT cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabcyl-DT cep, also known as 5’-Dimethoxytrityloxy-5-[(N-4’-carboxy-4-(dimethylamino)-azobenzene)-aminohexyl-3-acrylimido]-2’-deoxyUridine-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a compound used primarily in the field of molecular biology. It is a non-fluorescent molecule, often referred to as a “dark quencher,” which efficiently quenches various fluorescent dyes. This property makes it highly valuable in diagnostic probes such as Molecular Beacons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-DT cep involves the attachment of the Dabcyl group to the deoxythymidine (dT) molecule. The Dabcyl group is introduced via a phosphoramidite method, which allows for efficient incorporation during DNA synthesis. The reaction typically involves dissolving the product in anhydrous acetonitrile and tetrahydrofuran (THF) in a 9:1 ratio, followed by a coupling time of approximately 6 minutes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase synthesis, which allows for the efficient and high-throughput production of oligonucleotides containing the Dabcyl group. This method ensures consistency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions: Dabcyl-DT cep primarily undergoes substitution reactions, where the Dabcyl group is attached to the dT molecule. It does not typically undergo oxidation or reduction reactions due to its stable chemical structure .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include anhydrous acetonitrile, tetrahydrofuran (THF), and phosphoramidite derivatives. The reaction conditions involve maintaining an inert atmosphere to prevent oxidation and ensuring anhydrous conditions to avoid hydrolysis .
Major Products Formed: The major product formed from the synthesis of this compound is the Dabcyl-DT phosphoramidite, which can be further used in the synthesis of oligonucleotides for various applications .
Scientific Research Applications
Dabcyl-DT cep has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in the design of molecular beacons, which are probes that fluoresce upon hybridization with a target sequence. This property makes it valuable in real-time PCR, mutation detection, and gene expression studies .
In biology and medicine, this compound is used in the development of diagnostic assays for detecting specific nucleic acid sequences. Its ability to quench fluorescence makes it an essential component in the design of probes for fluorescence resonance energy transfer (FRET) assays .
Mechanism of Action
The mechanism of action of Dabcyl-DT cep involves its role as a quencher in molecular beacons. When the molecular beacon is in its closed conformation, the Dabcyl group quenches the fluorescence of the attached fluorophore. Upon hybridization with the target sequence, the beacon undergoes a conformational change, separating the Dabcyl group from the fluorophore and allowing fluorescence to occur. This mechanism is based on the principles of FRET, where energy transfer occurs between the fluorophore and the quencher .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dabcyl-DT cep include other dark quenchers such as Black Hole Quencher (BHQ) and Eclipse Quencher. These compounds also efficiently quench fluorescence and are used in similar applications .
Uniqueness: What sets this compound apart from other quenchers is its specific application in the synthesis of oligonucleotides. The phosphoramidite method allows for the efficient incorporation of the Dabcyl group into oligonucleotides during automated solid-phase synthesis, making it highly versatile and valuable in molecular biology research .
Properties
CAS No. |
316121-62-7 |
|---|---|
Molecular Formula |
C63H76N9O10P |
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
N-[6-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C63H76N9O10P/c1-44(2)72(45(3)4)83(80-40-16-37-64)82-56-41-59(81-57(56)43-79-63(48-17-12-11-13-18-48,49-22-32-54(77-7)33-23-49)50-24-34-55(78-8)35-25-50)71-42-47(61(75)67-62(71)76)21-36-58(73)65-38-14-9-10-15-39-66-60(74)46-19-26-51(27-20-46)68-69-52-28-30-53(31-29-52)70(5)6/h11-13,17-36,42,44-45,56-57,59H,9-10,14-16,38-41,43H2,1-8H3,(H,65,73)(H,66,74)(H,67,75,76)/t56-,57+,59+,83?/m0/s1 |
InChI Key |
HUDRQNOGHSPZBG-OCPOGECJSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


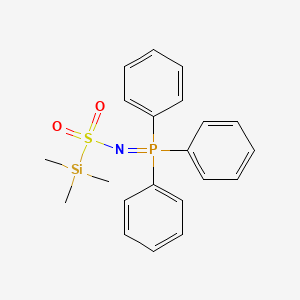
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
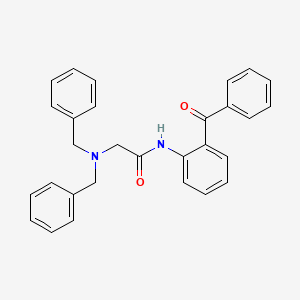
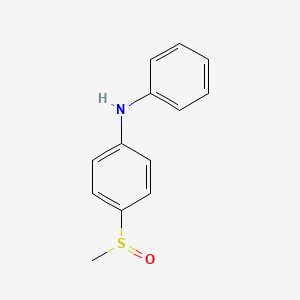
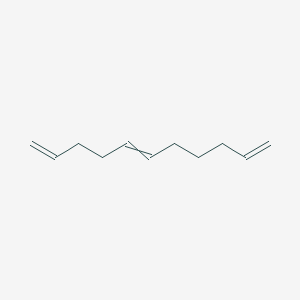
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
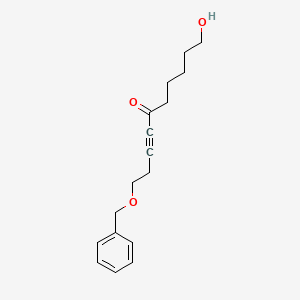
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
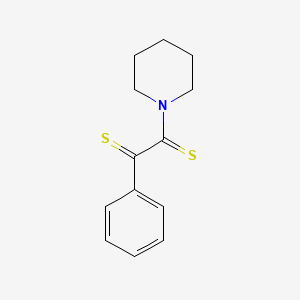
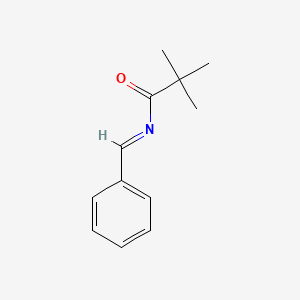
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
